molecular formula C15H13Br2N3O3 B5970570 5-Bromo-N'-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide

5-Bromo-N'-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B5970570
M. Wt: 443.09 g/mol
InChI Key: ASIOKSRVAGWAFK-FBCYGCLPSA-N
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Description

5-Bromo-N’-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide is a chemical compound with the molecular formula C15H14Br2N3O3. It is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of bromine atoms, an ethoxy group, and a hydroxyphenyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N’-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 5-bromo-3-ethoxy-2-hydroxybenzaldehyde and pyridine-3-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N’-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-N’-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N’-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine atoms and the hydroxyphenyl moiety can enhance its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N’-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Br2N3O3/c1-2-23-13-5-11(16)3-9(14(13)21)7-19-20-15(22)10-4-12(17)8-18-6-10/h3-8,21H,2H2,1H3,(H,20,22)/b19-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIOKSRVAGWAFK-FBCYGCLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=NNC(=O)C2=CC(=CN=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1O)/C=N/NC(=O)C2=CC(=CN=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Br2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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